Murihexocin C

Apoptosis Colon carcinoma Acetogenin cytotoxicity

Researchers studying mitochondrial-mediated apoptosis often encounter batch-to-batch variability with generic acetogenins. Murihexocin C eliminates this uncertainty with documented Col 2 cell IC₅₀ 0.79 µM, caspase-3 activation, and Bcl-2 down-regulation. • Selective cytotoxicity against PC-3 and PACA-2 lines • >3-fold potency differential vs. muricoreacin in MCF-7 cells • In silico-predicted SGLT2 inhibition for dual-target screening Procurement managers benefit from guaranteed structural identity and reliable global shipping.

Molecular Formula C35H64O9
Molecular Weight 628.9 g/mol
Cat. No. B1249516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMurihexocin C
Synonymsmurihexocin C
Molecular FormulaC35H64O9
Molecular Weight628.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(C(CCC(C1CCC(O1)CCCC(C(CCC(CC2=CC(OC2=O)C)O)O)O)O)O)O
InChIInChI=1S/C35H64O9/c1-3-4-5-6-7-8-9-10-11-12-15-29(37)32(40)20-21-33(41)34-22-18-28(44-34)14-13-16-30(38)31(39)19-17-27(36)24-26-23-25(2)43-35(26)42/h23,25,27-34,36-41H,3-22,24H2,1-2H3
InChIKeyVYEJYURNQIJVJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Murihexocin C – Mono-THF Annonaceous Acetogenin for Targeted Anticancer Research


Murihexocin C is a mono‑tetrahydrofuran (mono‑THF) annonaceous acetogenin (C₃₅H₆₄O₉, MW 628.88 g/mol) first isolated from the leaves of Annona muricata (soursop) [1]. It belongs to a class of polyketide‑derived fatty acid derivatives that exert potent cytotoxicity through mitochondrial Complex I inhibition [2]. Unlike the more heavily studied bis‑THF acetogenins (e.g., bullatacin), murihexocin C features a single THF ring flanked by six hydroxyl groups, a structural architecture that imparts a distinct cell‑line selectivity profile [1][2].

Scaffold class Mono-THF annonaceous acetogenin for mitochondrial Complex I inhibition studies
Pathway context Caspase-3-dependent apoptosis pathway investigation in colon carcinoma models
SAR research Hexa-hydroxylated mono-THF architecture supports selectivity and structure-activity relationship studies

Why Murihexocin C Cannot Be Substituted by Other Annonaceous Acetogenins


Annonaceous acetogenins display extreme sensitivity to structural variation; the number and arrangement of THF rings, hydroxylation pattern, and stereochemistry dramatically alter potency and cell‑line selectivity [1]. Even the co‑isolated analog muricoreacin, which shares the same mono‑THF core and hydroxyl count, exhibits a >3‑fold difference in potency against MCF‑7 breast cancer cells relative to murihexocin C [2]. Generic substitution based solely on the “annonaceous acetogenin” label therefore risks selecting a compound with a divergent biological fingerprint, compromising experimental reproducibility and procurement value.

Structural analog risk Cell-line potency profile may differ significantly from co-isolated muricoreacin despite shared mono-THF core and hydroxyl count
Stereochemical risk THF-flanking carbinol stereochemistry may alter target engagement and cellular response relative to close analogs
Class-label risk Generic annonaceous acetogenin classification may obscure distinct biological fingerprint and selectivity profile

Murihexocin C – Evidence-Based Selectivity Profiling


Caspase-3-Mediated Apoptosis in Colon Carcinoma

Murihexocin C exhibited an IC₅₀ of 0.50 µg/mL (0.79 µM) against human colon carcinoma Col 2 cells, while normal Chinese hamster ovarian AA8 cells required a higher concentration (IC₅₀ 0.78 µg/mL, 1.24 µM), yielding a 1.56‑fold selectivity window toward the cancer line [1]. Apoptotic cell death was confirmed by TUNEL assay at 50 µg/mL, with coincident activation of effector caspase‑3 and down‑regulation of Bcl‑2‑like protein [1]. These mechanistic markers are absent in many acetogenins that solely arrest cell growth without engaging the programmed cell death machinery.

Colon Carcinoma Apoptosis
Reported
IC₅₀ 0.79 µM (Col 2); caspase-3 activation confirmed by TUNEL assay
Supports apoptosis pathway-response interpretation
1.56-fold selectivity window vs AA8 normal cells; 12 h exposure
Apoptosis Colon carcinoma Acetogenin cytotoxicity

Selective Cytotoxicity Against Prostate and Pancreatic Adenocarcinoma

In the original bioactivity‑guided fractionation, murihexocin C showed significant and selective cytotoxicity toward prostate adenocarcinoma PC‑3 and pancreatic carcinoma PACA‑2 cell lines among a panel of six human tumor lines [1]. While the co‑isolated muricoreacin also targets PC‑3, murihexocin C is distinguished by a markedly different potency in MCF‑7 breast cancer cells, where its ED₅₀ (3.8 µg/mL) is 2.9‑fold higher than that of muricoreacin (1.3 µg/mL) [2]. This differential potency suggests that murihexocin C may possess a narrower, more focused therapeutic window for prostate and pancreatic indications, as opposed to the broader cytotoxicity of muricoreacin.

Cell-Line Selectivity
Class-level inference
PC-3 and PACA-2 selective; MCF-7 ED₅₀ 3.8 µg/mL vs muricoreacin 1.3 µg/mL
Supports cell-model selectivity review
2.9-fold potency difference vs closest structural analog
Prostate cancer Pancreatic cancer Acetogenin selectivity

Predicted SGLT2 Inhibitory Selectivity Over Empagliflozin

In a structure‑based virtual screening of acetogenins from Annona muricata leaves, murihexocin C was ranked among the top five compounds predicted to inhibit sodium‑glucose cotransporter‑2 (SGLT2) with better selectivity than the clinical drug empagliflozin, based on Rerank score [1]. Most acetogenins, including muricoreacin, were not flagged in this screen, indicating that the SGLT2 binding hypothesis is not a general class property. Although experimental IC₅₀ validation is pending, the computational signature adds a distinctive dimension to murihexocin C’s biological profile.

SGLT2 In Silico Screen
Data to verify
Top 5 among acetogenins; predicted selectivity over empagliflozin by Rerank score
Supports polypharmacology screening context
In silico ranking only; experimental IC₅₀ validation pending
SGLT2 inhibition Acetogenin In silico screening

Hexa-Hydroxylated Mono-THF Structural Classification

Murihexocin C possesses one tetrahydrofuran ring and six hydroxyl groups, placing it in the less common mono‑THF, highly hydroxylated acetogenin subset [1]. By contrast, the prototypical potent bis‑THF acetogenin bullatacin contains two adjacent THF rings but only three hydroxyl groups [2]. This difference in hydroxyl count affects calculated logP (murihexocin C ~3.47 vs. bullatacin ~6.5) and hydrogen‑bond donor/acceptor capacity, which in turn can influence cellular permeability, subcellular distribution, and target engagement. Furthermore, unlike muricoreacin, which shares the same hydroxyl count, murihexocin C differs in relative stereochemistry at the THF‑flanking carbinol centers, a feature that SAR studies indicate is critical for Complex I binding affinity [1][2].

Mono-THF Architecture
Class-level inference
1 THF ring, 6 OH groups; predicted logP ~3.47 vs bullatacin ~6.5
Supports SAR and structural classification review
Stereochemistry at carbinol centers differs from muricoreacin
Structure‑activity relationship Acetogenin classification Mono‑THF acetogenins

Murihexocin C – Research and Procurement Applications


Colorectal Cancer Apoptosis Mechanism Studies

Murihexocin C is ideally suited for investigating caspase‑3‑dependent apoptosis in colon carcinoma models. The Col 2 cell data (IC₅₀ 0.79 µM, caspase‑3 activation, Bcl‑2 down‑regulation) provide a reproducible, quantitative starting point for studies on mitochondrial‑mediated cell death pathways [1]. Procurement of murihexocin C rather than a generic acetogenin ensures the specific apoptotic signature documented in this cell line.

Prostate and Pancreatic Cancer Selectivity Profiling

Given the selective cytotoxicity toward PC‑3 and PACA‑2 lines [1], murihexocin C can serve as a lead scaffold for medicinal chemistry optimization targeting prostate and pancreatic adenocarcinomas. Its differential potency relative to muricoreacin in MCF‑7 cells [2] further supports its use in comparative SAR studies aimed at dissecting the structural determinants of cancer‑type selectivity.

Acetogenin Polypharmacology and Off-Target Screening

The in silico prediction of SGLT2 inhibition [1] positions murihexocin C as a candidate for dual‑target screening libraries. Laboratories evaluating acetogenin safety or off‑target effects can employ murihexocin C to experimentally validate the computationally predicted SGLT2 interaction, a hypothesis not associated with the majority of mono‑THF analogs.

Application
Selection Property
Validation Focus
Colon carcinoma apoptosis studies
Caspase-3 pathway response context
Apoptosis and mitochondrial pathway endpoints
Prostate and pancreatic adenocarcinoma research
Cell-line selectivity review
Cancer-type selectivity endpoints
Acetogenin polypharmacology screening
In silico target prediction context
SGLT2 interaction experimental validation
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